molecular formula C7H11ClN2O2 B106461 (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide CAS No. 214398-99-9

(S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide

Cat. No. B106461
M. Wt: 190.63 g/mol
InChI Key: YKDRUBGIBPCRBH-YFKPBYRVSA-N
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Description

(S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide is a chemical compound synthesized from L-proline, a naturally occurring amino acid. It serves as a key intermediate in the production of dipeptidyl peptidase IV (DPP-IV) inhibitors, which are a class of medications used to treat type 2 diabetes. DPP-IV inhibitors, such as Vildagliptin, work by increasing the levels of incretin hormones, which in turn stimulate insulin release and decrease glucagon production, thereby lowering blood glucose levels .

Synthesis Analysis

The synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide involves a multi-step process starting with L-proline. The initial step is the reaction of L-proline with chloroacetyl chloride to form an N-acylated product. This intermediate is then converted into the carbonitrile derivative through a series of reactions including carboxyl amination and carboxamide dehydration. The overall yield of the target compound was reported to be 42.3%, indicating a moderately efficient synthesis process. The synthesis route is noted for its lower cost, simplicity, and mild reaction conditions .

Molecular Structure Analysis

The molecular structure of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide was confirmed using spectroscopic methods such as hydrogen-1 nuclear magnetic resonance (^1H NMR) and mass spectrometry (MS). These techniques are crucial for verifying the chemical structure and purity of the synthesized compound. The confirmation of the structure is essential for ensuring the compound's suitability for further use in the synthesis of DPP-IV inhibitors .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide are characterized by their selectivity and specificity. The initial N-chloroacetylation of L-proline is a key step that introduces the chloroacetyl functional group. Subsequent amination and dehydration steps are carefully controlled to prevent side reactions and to maximize the yield of the desired carbonitrile intermediate. The reaction conditions, such as temperature and solvent choice, are optimized to achieve the best possible outcome .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide are not detailed in the provided papers, such properties typically include melting point, boiling point, solubility, and stability. These properties are important for handling the compound and for its storage. The chemical reactivity, including its susceptibility to hydrolysis or interaction with other reagents, is also crucial for its use in further chemical transformations, such as the synthesis of DPP-IV inhibitors .

Scientific Research Applications

Synthesis and Characterization

  • (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile, closely related to the compound of interest, was synthesized from L-proline, highlighting its potential as a precursor in chemical syntheses. The synthesis process involved N-chloroacetion, carboxyl amination, and carboxamide dehydration, achieving an overall yield of 42.3% (Ma Yu-zhuo, 2010).

Ring Opening and Formation of Dibenzoxanthenes

  • A study demonstrated the acid-catalyzed ring opening in 2-(2-hydroxynaphthalene-1-yl)-pyrrolidine-1-carboxamides, leading to the formation of new substituted dibenzoxanthenes. This indicates the compound's potential role in complex organic reactions (А.S. Gazizov et al., 2015).

Synthesis of Functionalized Thieno[2,3-b]pyridines

  • Research on the reaction of 3-aminotthieno[2,3-b]pyridine-2-carboxamides with chloroacetyl chloride, similar to (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide, resulted in the production of monothiooxamides, suggesting the compound's utility in synthesizing heterocyclic structures (D. Lukina et al., 2017).

Study of Molecular Structure and Conformation

  • The molecular structure and conformation of a solvated form of pyrrolidine-2-carboxamide (similar to the compound ) were studied, suggesting its potential in crystallography and molecular design (Surajit Banerjee et al., 2002).

Role in Asymmetric Synthesis

  • Halo-substituted (S)-N-(2-benzoylphenyl)-1-benzylpyrolidine-2-carboxamides, similar in structure to the compound of interest, have been used as chiral auxiliaries in the asymmetric synthesis of (S)-α-amino acids, demonstrating its relevance in stereochemistry and pharmaceutical synthesis (Y. Belokon’ et al., 2002).

Application in Organic Synthesis

  • A study on the biotransformation of pyrrolidine-2,5-dicarboxamides (related to the compound ) in organic synthesis showed the potential of these compounds in creating druglike pyrroline-fused diazepin-11(5H)-one compounds (Peng Chen et al., 2012).

Key Intermediate in Dipeptidyl Peptidase IV Inhibitors

  • (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile, closely related to the compound, was identified as a key intermediate in the synthesis of Dipeptidyl Peptidase IV inhibitors, which are significant in diabetes treatment (Santosh K. Singh et al., 2008).

properties

IUPAC Name

(2S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2O2/c8-4-6(11)10-3-1-2-5(10)7(9)12/h5H,1-4H2,(H2,9,12)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKDRUBGIBPCRBH-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CCl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CCl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20473494
Record name (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20473494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide

CAS RN

214398-99-9
Record name (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20473494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
R Sharma, SS Soman - European Journal of Medicinal Chemistry, 2015 - Elsevier
Type 2 diabetes (T2D) is a lifestyle disease affecting millions of people worldwide. Various therapies are available for the management of T2D and dipeptidyl peptidase-IV (DPP-IV) …
Number of citations: 54 www.sciencedirect.com
SK Singh, N Manne, M Pal - Beilstein journal of organic …, 2008 - beilstein-journals.org
An alternative and practical synthesis of (S)-1-(2-chloroacetyl) pyrrolidine-2-carbonitrile was achieved. Reaction of L-proline with chloroacetyl chloride was followed by conversion of the …
Number of citations: 56 www.beilstein-journals.org
AFGM Reza, FR Alam, MM Hassan - Brindaban Government College Journal - bc.gov.bd
A facile, an alternative and practical synthesis of (S)-1-(2-chloroacetyl) pyrrolidine-2-carbonitrile was achieved. Reaction of L-proline with chloroacetyl chloride was followed by …
Number of citations: 3 bc.gov.bd
R Sharma, SS Soman - Pharmanest, 2015 - researchgate.net
The primary drugs used for treatment of type 2 diabetes (T2D) are known to cause side effects and thus synthesis of new chemical entities with enhanced potency is the need of the hour…
Number of citations: 5 www.researchgate.net
JL Stanley - 2021 - search.proquest.com
The development of reactions that facilitate a concise path to chemical complexity has long been a focus within the synthetic community. Specifically, the use of readily available starting …
Number of citations: 2 search.proquest.com
X Xu, J Guo, Q Su, X Zhong - Asian Journal of Chemistry, 2013
Number of citations: 4

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